quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound combines the structural features of quinoline and chromene, making it a subject of interest for researchers exploring new pharmacological agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, which can be synthesized via the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
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Pechmann Condensation
Reactants: Phenol, β-ketoester
Catalyst: Sulfuric acid or other strong acids
Conditions: Reflux in an organic solvent like ethanol
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Nitration
Reactants: Chromene derivative, nitric acid
Conditions: Controlled temperature to avoid over-nitration
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Methoxylation
Reactants: Nitrated chromene, methanol
Catalyst: Acidic or basic conditions depending on the method
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Quinoline Attachment
Reactants: Methoxylated chromene, quinoline derivative
Catalyst: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Conditions: Room temperature to mild heating
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Aqueous or organic solvents, controlled temperatures
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Reduction: : The nitro group can be reduced to an amine.
Reagents: Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride
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Substitution: : The methoxy group can be substituted with other nucleophiles.
Reagents: Nucleophiles like thiols, amines
Conditions: Basic or acidic conditions depending on the nucleophile
Major Products
Oxidation: Formation of quinolin-8-yl 8-hydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylate
Reduction: Formation of quinolin-8-yl 8-methoxy-6-amino-2-oxo-2H-chromene-3-carboxylate
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate: Lacks the methoxy group, which may affect its solubility and reactivity.
Quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate: Lacks the nitro group, potentially reducing its biological activity.
8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate: Lacks the quinoline moiety, which may significantly alter its pharmacological profile.
Uniqueness
Quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of both quinoline and chromene moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
quinolin-8-yl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O7/c1-27-16-10-13(22(25)26)8-12-9-14(20(24)29-18(12)16)19(23)28-15-6-2-4-11-5-3-7-21-17(11)15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLNKVRCPVVUCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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